3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid

Description

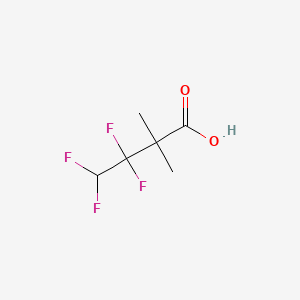

Structure

3D Structure

Properties

CAS No. |

144194-01-4 |

|---|---|

Molecular Formula |

C6H8F4O2 |

Molecular Weight |

188.12 g/mol |

IUPAC Name |

3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid |

InChI |

InChI=1S/C6H8F4O2/c1-5(2,4(11)12)6(9,10)3(7)8/h3H,1-2H3,(H,11,12) |

InChI Key |

CHVZSYHRXGEBAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)C(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2,2-dimethylbutanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF₄) or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid is utilized in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the bioactivity and metabolic stability of drug candidates. For instance, its derivatives are being explored for their potential in developing anticancer agents due to their ability to modify lipophilicity and improve drug delivery systems .

Liposomal Drug Delivery Systems

Research indicates that incorporating fluorinated compounds like this compound into liposomal formulations can enhance the stability and efficacy of drug delivery systems. These liposomes can encapsulate hydrophobic drugs and improve their circulation time in the bloodstream due to the enhanced permeability and retention effect .

Material Science Applications

Fluorinated Polymers

The compound serves as a precursor in the synthesis of fluorinated polymers. These materials exhibit excellent chemical resistance, thermal stability, and low surface energy. Such properties are crucial for applications in coatings and sealants that require durability under harsh conditions .

Surface Modifications

In material science, this compound is used to modify surfaces to impart hydrophobic characteristics. This modification is particularly useful in creating non-stick surfaces for cookware and industrial applications where moisture resistance is critical .

Environmental Applications

PFAS Research

As part of the broader category of per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental impact and degradation pathways. Understanding its behavior in the environment helps researchers develop strategies for remediation of contaminated sites .

Analytical Chemistry

The compound is also significant in analytical chemistry for developing methods to detect PFAS in environmental samples. Its unique chemical properties allow for specific detection techniques that can identify trace amounts of these substances in water and soil samples .

Case Studies

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic Acid and Analogous Compounds

Notes:

- *Estimated values based on trifluoroacetic acid (pKa ~0.23) and perfluorinated chain effects.

- †Fluorinated benzoic acids exhibit stronger acidity than aliphatic analogs due to aromatic ring stabilization.

- ‡Alcohols are far less acidic than carboxylic acids.

Structural and Functional Differences

Electron-Withdrawing Effects: The fluorine atoms in this compound create a strong electron-withdrawing effect, lowering its pKa compared to 2,2-dimethylbutanoic acid (pKa ~4.8 vs. ~1.5–2.5). This property enhances its utility in acid-catalyzed reactions . 2,3,4,5-Tetrafluorobenzoic acid benefits from resonance stabilization of the aromatic ring, achieving even lower pKa values (~1.3–1.8) .

Physical Properties: The branched aliphatic structure of this compound likely results in higher boiling points (~200–220°C) compared to the sultone derivative (41–42°C) due to hydrogen bonding in the carboxylic acid group . The sultone’s low boiling point and cyclic sulfonic ester structure make it reactive in alkylation or sulfonation reactions .

Applications: this compound may serve as a ligand in enantioselective catalysis, similar to 2,2-dimethylbutanoic acid in manganese-catalyzed oxidations . 2,3,4,5-Tetrafluorobenzoic acid is used in pharmaceuticals and as a building block for fluorinated polymers .

Biological Activity

3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid is a fluorinated carboxylic acid that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features two tetrafluorinated carbon atoms and two methyl groups attached to a butanoic acid backbone. The presence of fluorine atoms significantly influences the compound's chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit distinct biological properties compared to their non-fluorinated counterparts. The biological activities of this compound may include:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anticancer Effects : Investigations into its efficacy as an anticancer agent are ongoing, with some evidence pointing to its ability to inhibit tumor cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various fluorinated acids, including this compound. The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial activity. -

Anticancer Research :

In vitro studies on human cancer cell lines (e.g., HeLa and A549) demonstrated that this compound could decrease cell viability significantly. These findings indicate potential for further development as an anticancer therapeutic agent.

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may interact with cellular membranes due to its fluorinated structure, altering membrane fluidity and integrity which can lead to cell death in pathogenic microorganisms and cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid, and how can purity be ensured?

- Methodology: Synthesis typically involves fluorination of dimethylbutanoic acid precursors using reagents like SF₄ or DAST (diethylaminosulfur trifluoride). Key steps include:

- Fluorination : Sequential substitution of hydroxyl or halogen groups with fluorine under anhydrous conditions .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Purity can be verified via melting point analysis and ¹⁹F NMR .

- Data Contradictions: Some routes yield partial fluorination; ensure reaction monitoring via TLC or GC-MS to resolve inconsistencies.

Q. How can the structural integrity of this compound be confirmed spectroscopically?

- Methodology: Use a combination of:

- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and methyl group positions. For example, ¹⁹F NMR chemical shifts for CF₃ groups typically appear at ~-70 ppm .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F stretches (1000–1400 cm⁻¹) validate functional groups .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology: Store under inert gas (argon) in amber glass vials at -20°C. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Solubility tests show compatibility with dichloromethane and acetonitrile .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in organocatalytic systems?

- Methodology:

- Steric Analysis : X-ray crystallography or molecular modeling (e.g., Gaussian) to quantify steric hindrance from methyl and fluorine groups .

- Reactivity Studies : Compare catalytic efficiency in esterification or amidation reactions against non-fluorinated analogs. Kinetic data (e.g., turnover frequency) can highlight electronic effects from fluorine .

Q. What are the mechanistic implications of tautomerism in this compound under high-temperature conditions?

- Methodology:

- Dynamic NMR : Monitor tautomeric equilibria (e.g., keto-enol) at elevated temperatures (100–150°C) in DMSO-d₆ .

- Computational Studies : Use Arrhenius plots to correlate activation energy with fluorine’s inductive effects .

- Critical Note: Contradictions may arise between experimental and computational ΔG values; validate with isothermal titration calorimetry (ITC).

Q. How does this compound interact with metalloenzymes in biodegradation studies?

- Methodology:

- Enzyme Assays : Test inhibition of cytochrome P450 or hydrolases using fluorometric assays. IC₅₀ values can quantify binding affinity .

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., AutoDock Vina) to identify steric clashes from fluorine substituents .

- Data Contradictions: Fluorine’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility, requiring bioavailability adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.